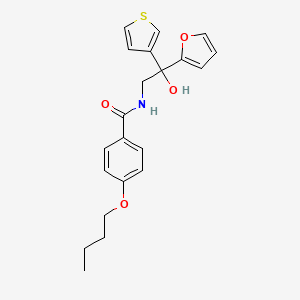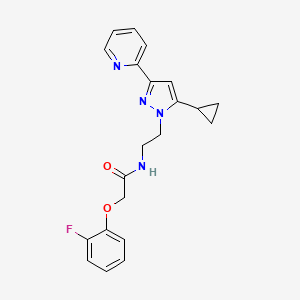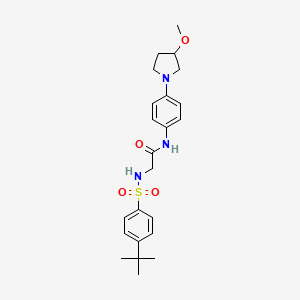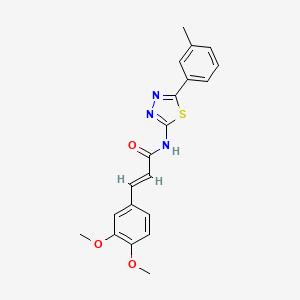
4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One area of scientific research application involves the synthesis and chemical reactions of related compounds, highlighting methodologies for constructing complex molecular architectures. For instance, the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl-substituted furans demonstrates a method for preparing butenolides, a class of compounds that includes structures related to 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide. This process entails photooxygenation leading to the formation of endoperoxides and ultimately γ-hydroxybutenolides, highlighting a pathway that could be relevant for modifications or derivations of the mentioned compound (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Photophysical Properties and Applications
Research into the photophysical properties and applications of furan and thiophene derivatives has been conducted to explore their potential in various fields such as materials science. The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones to create polyheterocyclic compounds indicates the interest in utilizing the unique reactive properties of furan and thiophene moieties for constructing complex molecular structures with potential application in the development of new materials or pharmaceuticals (Zhang et al., 2017).
Electropolymerization and Conducting Polymers
The electropolymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers to form electrochromic conducting polymers showcases another research application avenue. These materials, derived from thiophene-based monomers, exhibit low redox switching potentials and high stability, which could be relevant for the development of electronic devices or coatings. This research demonstrates the potential utility of thiophene derivatives in the creation of novel conductive polymers with tailored electronic properties (Sotzing, Reynolds, & Steel, 1996).
Molecular Docking and Therapeutic Applications
In the pharmaceutical sciences, molecular docking studies of furan and thiophene derivatives to evaluate their potential as therapeutic agents offer a direct link to the medical applications of compounds similar to this compound. Research focusing on the synthesis and evaluation of derivatives for their antimicrobial activity and docking studies to predict their mode of action at the molecular level underscores the importance of these compounds in the search for new drugs (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Propiedades
IUPAC Name |
4-butoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-3-11-25-18-8-6-16(7-9-18)20(23)22-15-21(24,17-10-13-27-14-17)19-5-4-12-26-19/h4-10,12-14,24H,2-3,11,15H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKWDNACSHWROR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)
![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)
![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)

